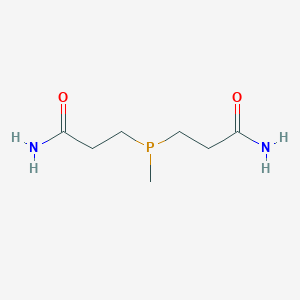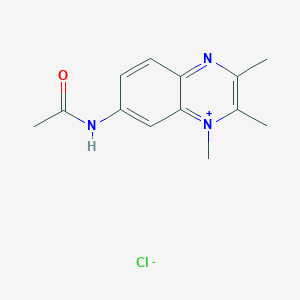
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is a compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and as chemosensors. The compound is a derivative of quinoxaline, characterized by the presence of an acetylamino group and three methyl groups, along with a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. For Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride, the process may involve the following steps:
Condensation Reaction: The initial step involves the reaction of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions to form the quinoxaline core.
Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoxaline ring with methyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
科学的研究の応用
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of chemosensors for the detection of anions and other analytes.
作用機序
The mechanism of action of Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different electronic properties.
Dihydroquinoxalines: Reduced derivatives with different reactivity.
Uniqueness
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group and three methyl groups, along with the chloride ion, makes it a versatile compound for various applications.
特性
CAS番号 |
61149-70-0 |
|---|---|
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC名 |
N-(2,3,4-trimethylquinoxalin-4-ium-6-yl)acetamide;chloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8;/h5-7H,1-4H3;1H |
InChIキー |
ZZBGSQBAUPFJGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=C2C=C(C=CC2=N1)NC(=O)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


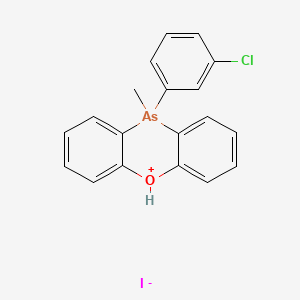
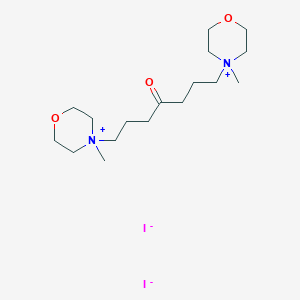
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
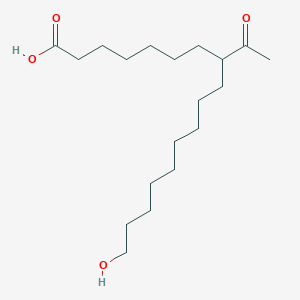

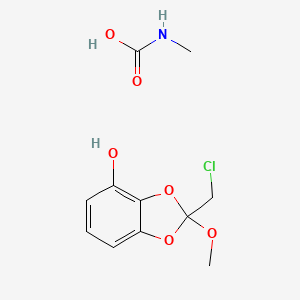
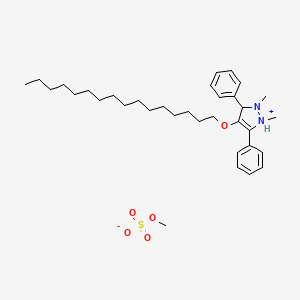
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
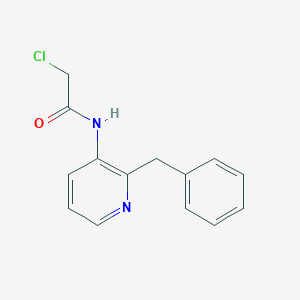

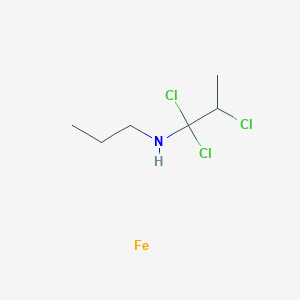
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
